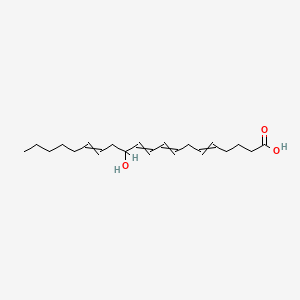
12-Hydroxyicosa-5,8,10,14-tetraenoic acid
Descripción
It contains a hydroxyl group at the 12th carbon and has a configuration of 5Z, 8Z, 10E, 14Z in its double bonds . This compound is a significant metabolite in various biological processes and is known for its role in inflammation and other physiological responses.
Propiedades
Fórmula molecular |
C20H32O3 |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
12-hydroxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23) |
Clave InChI |
ZNHVWPKMFKADKW-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
SMILES canónico |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
Sinónimos |
12 S Hydroxyeicosatetraenoic Acid 12-HETE 12-Hydroxy-5,8,10,14-eicosatetraenoic Acid 12-R-HETE 12-S-HETE 12-S-Hydroxyeicosatetraenoic Acid Acid, 12-S-Hydroxyeicosatetraenoic |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
12-Hydroxyicosa-5,8,10,14-tetraenoic acid is primarily synthesized through the enzymatic oxidation of arachidonic acid by lipoxygenases. The most common enzyme involved is Arachidonate 12-lipoxygenase (ALOX12), which converts arachidonic acid to 12(S)-hydroperoxy-5,8,10,14-eicosatetraenoic acid (12(S)-HpETE), which is then reduced to 12-HETE .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from biological sources, such as human or bovine platelets, where it is naturally produced . Advanced biotechnological methods, including recombinant DNA technology, are also employed to produce the necessary enzymes for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
12-Hydroxyicosa-5,8,10,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 12-oxo-eicosatetraenoic acid.
Reduction: The hydroperoxy intermediate (12(S)-HpETE) can be reduced to 12-HETE.
Substitution: The hydroxyl group at the 12th position can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Enzymatic oxidation using lipoxygenases.
Reduction: Reduction using biological reductases or chemical reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions at the hydroxyl group.
Major Products
12-oxo-eicosatetraenoic acid: Formed through oxidation.
12(S)-HpETE: An intermediate in the biosynthesis of 12-HETE.
Aplicaciones Científicas De Investigación
12-Hydroxyicosa-5,8,10,14-tetraenoic acid has numerous applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to understand lipid metabolism.
Biology: Plays a role in cell signaling, particularly in inflammation and immune responses.
Medicine: Investigated for its role in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.
Industry: Utilized in the development of pharmaceuticals targeting inflammatory pathways
Mecanismo De Acción
12-Hydroxyicosa-5,8,10,14-tetraenoic acid exerts its effects through several mechanisms:
Molecular Targets: It acts on specific receptors, such as G-protein coupled receptors, to mediate its effects.
Pathways Involved: It is involved in the arachidonic acid pathway, influencing the production of other eicosanoids and modulating inflammatory responses
Comparación Con Compuestos Similares
Similar Compounds
12(S)-HETE: The S-stereoisomer of 12-HETE, produced by the same enzymatic pathway.
12®-HETE: The R-stereoisomer, produced by different tissues through the 12R-lipoxygenase enzyme
Uniqueness
12-Hydroxyicosa-5,8,10,14-tetraenoic acid is unique due to its specific configuration and its role in both pro-inflammatory and anti-inflammatory processes. Its ability to act as both an autocrine and paracrine signaling molecule distinguishes it from other eicosanoids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


